molecular formula C19H21NO3S B5017654 N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide

N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide

Cat. No.: B5017654
M. Wt: 343.4 g/mol
InChI Key: CJBYNKGKONXEBH-JQIJEIRASA-N
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Description

N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound has been isolated from the plant Prunus africana and exhibits antiandrogenic activity .

Properties

IUPAC Name

N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-2-3-15-20(24(22,23)18-12-8-5-9-13-18)16-14-19(21)17-10-6-4-7-11-17/h4-14,16H,2-3,15H2,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBYNKGKONXEBH-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C=CC(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(/C=C/C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-butylamine under basic conditions to form N-butylbenzenesulfonamide. This intermediate can then be reacted with cinnamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same basic reaction pathways as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide involves its interaction with androgen receptors, inhibiting their activity. This leads to a decrease in androgen-dependent processes, making it useful in conditions where androgen suppression is desired .

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Shares the benzenesulfonamide core but lacks the cinnamoyl group.

    N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a butyl group.

    N-methylbenzenesulfonamide: Contains a methyl group instead of a butyl group

Uniqueness

N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide is unique due to its specific structure, which imparts distinct antiandrogenic properties not observed in its simpler analogs.

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